molecular formula C12H24ClNO B1356245 Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride CAS No. 1048649-17-7

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

Cat. No.: B1356245
CAS No.: 1048649-17-7
M. Wt: 233.78 g/mol
InChI Key: JCIYUSYZMWUGCX-UHFFFAOYSA-N
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Description

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is an organic compound that features a cyclohexylmethyl group, a tetrahydrofuran ring, and an amine hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihydroxybutane under acidic conditions.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the tetrahydrofuran ring using cyclohexylmethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Amine Group: The final step involves the reaction of the intermediate with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine acetate: Contains an acetate group instead of hydrochloride, leading to different chemical properties.

Uniqueness

Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYUSYZMWUGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589535
Record name 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048649-17-7
Record name 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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